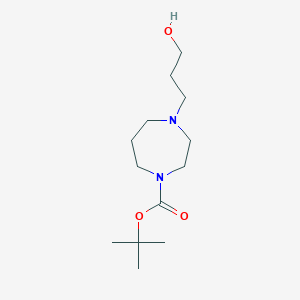

Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-8-4-6-14(9-10-15)7-5-11-16/h16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISDUNPOTJNQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769157-30-4 | |

| Record name | tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Diazepane Ring

The core diazepane ring is typically synthesized via intramolecular cyclization of suitable diamine precursors. A common approach involves:

- Starting from a diamino alcohol or a diamino derivative with a suitable leaving group.

- Employing Fukuyama–Mitsunobu cyclization , which involves activating the amino alcohol with a reagent such as triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), facilitating intramolecular nucleophilic substitution to form the seven-membered diazepane ring.

This method offers stereocontrol and high efficiency, especially when starting from chiral amino alcohols, enabling the synthesis of enantiomerically pure diazepane derivatives.

Introduction of the Tert-butyl Carbamate Group

The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the diazepane ring via Boc protection :

Reaction: Diazepane derivative + Boc anhydride (Boc₂O)

Conditions: Organic base (e.g., triethylamine), solvent such as dichloromethane (DCM), at room temperature

Outcome: Formation of tert-butyl carbamate-protected diazepane

This step stabilizes the amine during subsequent reactions and facilitates selective functionalization.

Attachment of the Hydroxypropyl Side Chain

The hydroxypropyl side chain is incorporated through nucleophilic substitution :

- Using hydroxypropyl halides (e.g., 3-hydroxypropyl bromide or chloride) or epoxides .

- Reacting with the protected diazepane nitrogen in the presence of a strong base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

This step attaches the hydroxypropyl group selectively to the nitrogen atom of the diazepane ring.

Carboxylation to Form the Carboxylate Group

The final step involves introducing the carboxylate functional group :

- Conducted via carbon dioxide (CO₂) fixation under high pressure and temperature conditions.

- The protected amino group reacts with CO₂ in the presence of a base (e.g., sodium hydroxide or potassium hydroxide), leading to the formation of the carboxylate .

Alternatively, the carboxylate can be introduced by esterification of a carboxylic acid precursor, followed by Boc deprotection if necessary.

Data Table: Summary of Preparation Methods

Scientific Research Applications

Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Research Implications

The tert-butyl 1,4-diazepane-1-carboxylate derivatives demonstrate broad applicability in drug discovery. The hydroxypropyl variant is ideal for water-soluble intermediates, while the bromopyridinyl derivative excels in metal-catalyzed reactions. Discontinued analogues like the methoxy-oxopropyl compound highlight the importance of substituent stability in commercial viability .

Future studies should explore the pharmacokinetic profiles of these compounds, particularly the impact of substituents on bioavailability and toxicity.

Biological Activity

Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate (CAS: 769157-30-4) is a compound belonging to the diazepane class, characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₆N₂O₃

- IUPAC Name : this compound

- InChI Key : RISDUNPOTJNQHQ-UHFFFAOYSA-N

The compound features a tert-butyl group, a hydroxypropyl side chain, and a diazepane ring with a carboxylate functional group. These structural components contribute to its biological properties.

This compound exhibits several biological activities:

- Enzyme Inhibition : It acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease by preventing amyloid-beta peptide aggregation and fibril formation .

- Cell Protection : In vitro studies have shown that this compound can protect astrocyte cells from apoptosis induced by amyloid-beta peptides. It reduces oxidative stress markers and pro-inflammatory cytokines like TNF-α .

In Vitro Studies

| Parameter | Result |

|---|---|

| Cell Viability | 100% at 100 µM |

| Aβ Aggregation Inhibition | 85% at 100 µM |

| TNF-α Reduction | Moderate effect observed |

In vitro experiments demonstrated that this compound significantly increased cell viability in the presence of Aβ peptides while inhibiting their aggregation .

In Vivo Studies

In vivo assessments indicated that while the compound exhibited some protective effects against scopolamine-induced oxidative stress, it did not show significant differences compared to established treatments like galantamine. This suggests limitations in bioavailability or efficacy in live models .

Comparative Analysis with Related Compounds

A comparison with similar diazepanes highlights unique features:

| Compound | Key Differences |

|---|---|

| Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate | Different hydroxyalkyl side chain position |

| Tert-butyl 4-(4-hydroxybutyl)-1,4-diazepane-1-carboxylate | Varying chain length affecting reactivity |

| Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | Phenolic vs. propanolic side chain |

These comparisons reveal that variations in side chain length and functional groups significantly influence the biological activity and potential therapeutic applications of these compounds.

Case Studies and Research Findings

Recent research has focused on the neuroprotective effects of this compound. For instance:

- Study on Astrocyte Viability : The compound showed a protective effect against Aβ-induced toxicity in astrocytes, enhancing cell viability by approximately 20% compared to untreated controls .

- Oxidative Stress Measurement : The compound effectively reduced malondialdehyde (MDA) levels in brain homogenates from scopolamine-treated rats, indicating its potential role in mitigating oxidative damage .

Q & A

Q. What are the established synthetic methods for tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate?

The compound is typically synthesized via palladium-catalyzed coupling reactions or nucleophilic substitutions. A common approach involves:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the diazepane ring during synthesis. For example, tert-butyl 1,4-diazepane-1-carboxylate derivatives are synthesized using Boc-anhydride in methanol under reflux, followed by purification via silica gel chromatography .

- Alkylation : Reacting the Boc-protected diazepane with 3-hydroxypropyl halides or epoxides. Evidence from similar compounds suggests using potassium tert-butoxide as a base and tetrahydrofuran (THF) as a solvent at 60–80°C .

- Purification : Flash chromatography (e.g., 33% ethyl acetate/hexane) and recrystallization are standard methods to isolate the product .

Q. What spectroscopic techniques are commonly employed to confirm the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and the diazepane backbone. For instance, the ¹H NMR of tert-butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate shows distinct signals for the aromatic (δ 6.8–7.2 ppm) and diazepane protons (δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (calculated m/z 258.36 for C₁₃H₂₆N₂O₃) .

- HPLC : Used to assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazard Classification : Classified as acutely toxic via oral, dermal, and inhalation routes (GHS Category 4). Key precautions include:

Q. How can researchers assess the purity of this compound, and what are typical impurities encountered?

- Analytical Methods :

- HPLC : Detects impurities like unreacted starting materials (e.g., residual diazepane or 3-hydroxypropyl derivatives) .

- TLC : Monitors reaction progress using silica plates and UV visualization .

- Common Impurities :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening : Palladium catalysts (e.g., Pd₂(dba)₃) with chiral ligands (e.g., PHOX) enhance enantioselectivity in alkylation steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the diazepane nitrogen, while THF minimizes side reactions .

- Temperature Control : Maintaining 60–80°C prevents Boc group cleavage while ensuring complete alkylation .

Q. What strategies are effective in resolving contradictory data between theoretical and experimental NMR spectra?

- DFT Calculations : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental NMR data. Discrepancies often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or conformational flexibility of the diazepane ring .

- Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering) that broaden signals at room temperature .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Molecular Dynamics (MD) Simulations : Model the steric effects of the Boc group on nucleophilic attack at the diazepane nitrogen .

- Reactivity Descriptors : Fukui indices (derived from quantum chemical calculations) identify electrophilic/nucleophilic sites. For example, the 3-hydroxypropyl chain may act as a hydrogen bond donor in SN2 reactions .

Q. How does the tert-butyl carbamate group influence the stability of this compound under different pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.